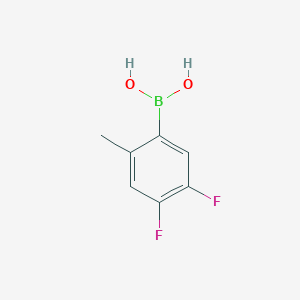

(4,5-Difluoro-2-methylphenyl)boronic acid

Vue d'ensemble

Description

“(4,5-Difluoro-2-methylphenyl)boronic acid” is a chemical compound with the molecular formula C7H7BF2O2 . It has a molecular weight of 171.94 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for “(4,5-Difluoro-2-methylphenyl)boronic acid” is 1S/C7H7BF2O2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,11-12H,1H3 . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis

Boronic acids, including “(4,5-Difluoro-2-methylphenyl)boronic acid”, are commonly used in Suzuki-Miyaura coupling reactions . This type of reaction is a popular method for forming carbon-carbon bonds .Physical And Chemical Properties Analysis

“(4,5-Difluoro-2-methylphenyl)boronic acid” is a solid at room temperature . It has a density of 1.3±0.1 g/cm³ . The boiling point is 283.8±50.0 °C at 760 mmHg . The compound has a molar refractivity of 38.1±0.4 cm³ .Applications De Recherche Scientifique

Macrocyclic Chemistry

(4,5-Difluoro-2-methylphenyl)boronic acid and its derivatives have been explored in the field of macrocyclic chemistry. For instance, boronic esters derived from different aryl boronic acids, including (4,5-difluoro-2-methylphenyl)boronic acid, have been used in the creation of new macrocyclic compounds. These compounds have shown interesting properties in terms of bond lengths, bond angles, and intermolecular interactions, as discussed in a study by Fárfan et al. (1999) (Fárfan et al., 1999).

Organic Synthesis

Catalysis

In the realm of catalysis, derivatives of (4,5-Difluoro-2-methylphenyl)boronic acid have been effective. For example, Wang et al. (2018) discovered that 2,4-bis(trifluoromethyl)phenylboronic acid can catalyze dehydrative amidation between carboxylic acids and amines, suggesting potential applications in peptide synthesis (Wang et al., 2018).

Sensing Applications

Boronic acids, including (4,5-Difluoro-2-methylphenyl)boronic acid, are increasingly utilized in sensing applications due to their ability to interact with various substances. Huang et al. (2012) summarized recent progress in boronic acid sensors for detecting carbohydrates and bioactive substances (Huang et al., 2012).

Fluorescence Studies

In fluorescence studies, boronic acid derivatives have been investigated for their quenching properties. Geethanjali et al. (2015) conducted a study on the fluorescence quenching of boronic acid derivatives by aniline in alcohols, providing insights into the interaction dynamics of these compounds (Geethanjali et al., 2015).

Biomedical Applications

Boronic acid compounds, including (4,5-Difluoro-2-methylphenyl)boronic acid, have also found applications in biomedicine. Cambre and Sumerlin (2011) highlighted the use of boronic acid-containing polymers in various biomedical applications, such as in the treatment of diseases like HIV, obesity, diabetes, and cancer (Cambre & Sumerlin, 2011).

Sugar Binding

The ability of boronic acids to bind sugars has been a subject of research. Dowlut and Hall (2006) found that ortho-hydroxyalkyl arylboronic acids, a category that includes (4,5-Difluoro-2-methylphenyl)boronic acid, can complex with glycopyranosides under physiologically relevant conditions, which could be significant for designing receptors and sensors for cell-surface glycoconjugates (Dowlut & Hall, 2006).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

(4,5-difluoro-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSKIGNGLQRANK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1C)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,5-Difluoro-2-methylphenyl)boronic acid | |

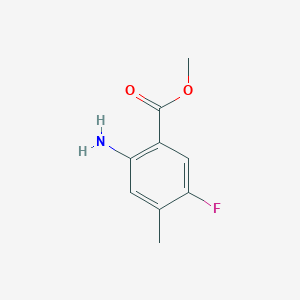

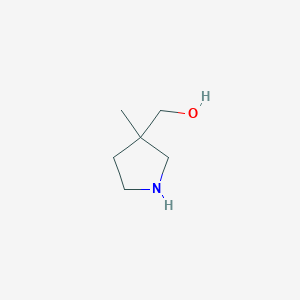

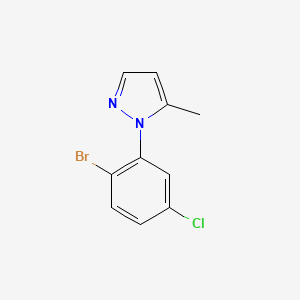

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4,5,5-Tetramethyl-2-[2-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1426701.png)

![3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate](/img/structure/B1426704.png)

![6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1426705.png)